1,2-Difluoro-4-(phenylmethoxy)benzene chemical structure and properties
1,2-Difluoro-4-(phenylmethoxy)benzene chemical structure and properties
An In-depth Technical Guide to 1,2-Difluoro-4-(phenylmethoxy)benzene: A Key Intermediate for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1,2-Difluoro-4-(phenylmethoxy)benzene, a fluorinated aromatic ether of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of vicinal fluorine atoms on the benzene ring, combined with a versatile benzyloxy protecting group, makes this molecule a valuable building block for the synthesis of complex chemical entities. This document details the compound's chemical structure, physicochemical and spectroscopic properties, a robust synthetic protocol with mechanistic insights, and its applications in drug discovery. Safety and handling protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.
Molecular Structure and Identification
1,2-Difluoro-4-(phenylmethoxy)benzene, also known as 4-benzyloxy-1,2-difluorobenzene, possesses a unique substitution pattern that underpins its utility. The core is a benzene ring functionalized with two adjacent, strongly electron-withdrawing fluorine atoms and an electron-donating benzyloxy group in the para position relative to one of the fluorines. This arrangement creates a specific electronic and steric environment that influences the molecule's reactivity and the properties of its derivatives.
Caption: Chemical structure of 1,2-Difluoro-4-(phenylmethoxy)benzene.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,2-Difluoro-4-(phenylmethoxy)benzene |
| Synonyms | 4-Benzyloxy-1,2-difluorobenzene |
| CAS Number | 115435-51-1 |
| Molecular Formula | C₁₃H₁₀F₂O |
| Molecular Weight | 220.22 g/mol |
| InChI Key | UMBVGGNBYJCCAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)F |
Physicochemical Properties
The physical properties of this compound are characteristic of a medium-sized aromatic ether. It is a solid at room temperature and exhibits solubility in common organic solvents.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 45 - 49 °C |
| Boiling Point | Not determined (likely >300 °C) |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone; Insoluble in water |
Spectroscopic Profile (Anticipated)
For a researcher, unambiguous characterization is paramount. The following spectroscopic data are predicted based on the structure and are critical for confirming the identity and purity of 1,2-Difluoro-4-(phenylmethoxy)benzene.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | ~7.30-7.50 ppm (m, 5H): Protons of the unsubstituted phenyl ring of the benzyl group. ~6.80-7.20 ppm (m, 3H): Protons on the difluorinated benzene ring, exhibiting complex splitting due to H-H and H-F coupling. ~5.10 ppm (s, 2H): Characteristic singlet for the benzylic methylene (-O-CH₂) protons. |
| ¹³C NMR | ~150-160 ppm (dd): C4 carbon attached to oxygen, showing coupling to both fluorine atoms. ~140-150 ppm (dd): C1 and C2 carbons directly bonded to fluorine, exhibiting large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). ~127-137 ppm: Signals for the unsubstituted phenyl ring and other aromatic carbons. ~100-120 ppm: Aromatic carbons on the difluorinated ring, showing smaller two- or three-bond C-F couplings. ~71 ppm: Benzylic methylene carbon (-O-CH₂). |
| ¹⁹F NMR | Two distinct signals are expected for the chemically non-equivalent F1 and F2 atoms, likely in the range of -130 to -160 ppm. Each signal will appear as a multiplet due to F-F and F-H couplings. |
| Mass Spec (EI) | m/z 220.07 [M]⁺: Molecular ion peak. m/z 91.05 [C₇H₇]⁺: Prominent fragment corresponding to the tropylium cation from the benzyl group. |
| IR (KBr) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch (benzylic CH₂). ~1500-1600 cm⁻¹: Aromatic C=C bending. ~1200-1300 cm⁻¹: Aryl-O-Alkyl ether C-O stretch. ~1100-1250 cm⁻¹: Strong C-F stretch. |
Synthesis and Experimental Protocol
The most direct and reliable method for preparing 1,2-Difluoro-4-(phenylmethoxy)benzene is the Williamson ether synthesis. This protocol involves the Sₙ2 reaction between the phenoxide ion of 3,4-difluorophenol and benzyl halide.
Synthetic Workflow
Caption: Workflow for the synthesis of 1,2-Difluoro-4-(phenylmethoxy)benzene.
Detailed Experimental Protocol
This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.
Materials and Reagents:
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3,4-Difluorophenol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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Acetone, anhydrous
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorophenol (e.g., 5.0 g, 38.4 mmol).
-
Solvent and Base Addition: Add anhydrous acetone (100 mL) to dissolve the phenol. Add anhydrous potassium carbonate (e.g., 10.6 g, 76.8 mmol).
-
Electrophile Addition: Slowly add benzyl bromide (e.g., 5.0 mL, 42.3 mmol) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (disappearance of the starting phenol), cool the mixture to room temperature. Filter off the solid K₂CO₃ and salts and wash the solid with a small amount of acetone.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10% ethyl acetate) to elute the pure product.
-
Characterization: Collect the pure fractions, combine, and evaporate the solvent. Dry the resulting solid under vacuum. Confirm the structure and purity using NMR spectroscopy and mass spectrometry as detailed in Section 3.
-
Expertise & Causality: The choice of acetone as a solvent is strategic; it is polar enough to dissolve the reactants but does not interfere with the reaction. Anhydrous potassium carbonate is a mild and effective base, strong enough to deprotonate the phenol but not so strong as to cause side reactions. Using a slight excess of benzyl bromide ensures the complete consumption of the more valuable difluorophenol. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
Applications in Drug Discovery and Chemical Biology
The true value of 1,2-Difluoro-4-(phenylmethoxy)benzene lies in its role as a versatile synthetic intermediate. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3]
-
Metabolic Stability: The 1,2-difluorobenzene moiety is electronically deactivated and sterically hindered, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase the half-life of a drug molecule.
-
Modulation of Acidity: The fluorine atoms are strongly electron-withdrawing, which lowers the pKa of the parent phenol. After deprotection, the resulting 3,4-difluorophenol is more acidic than phenol itself, which can be leveraged to fine-tune interactions with biological targets.
-
Orthogonal Chemistry: The molecule contains three key functional handles that can be addressed with high selectivity:
-
The Difluorinated Ring: Can undergo further electrophilic or nucleophilic aromatic substitution under specific conditions.
-
The Ether Linkage: Stable to a wide range of reagents.
-
The Benzyl Group: A robust protecting group that can be cleanly and selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C). This deprotection is highly efficient and occurs under mild conditions that do not affect the C-F bonds or many other functional groups.
-
This "protect-build-deprotect" strategy allows chemists to use the stable core of 1,2-Difluoro-4-(phenylmethoxy)benzene to construct a complex molecular architecture and then, in a final step, reveal a reactive phenol for conjugation, cyclization, or interaction with a biological target.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. While a specific, comprehensive MSDS for this exact compound is not widely available, data from structurally related compounds provide a strong basis for a safety assessment.
-
General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Hazards: Expected to cause skin and eye irritation.[5][6] May be harmful if swallowed or inhaled.[7] Avoid breathing dust or vapors.
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
1,2-Difluoro-4-(phenylmethoxy)benzene is more than just a chemical compound; it is a strategically designed tool for advanced chemical synthesis. Its combination of a metabolically robust difluorinated ring and a selectively cleavable benzyloxy group provides researchers with a reliable platform for building novel molecules with tailored properties. Its application is particularly relevant in the field of drug discovery, where the rational incorporation of fluorine is a cornerstone of modern medicinal chemistry. Understanding its properties, synthesis, and reactivity empowers scientists to leverage its full potential in developing the next generation of therapeutics and advanced materials.
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